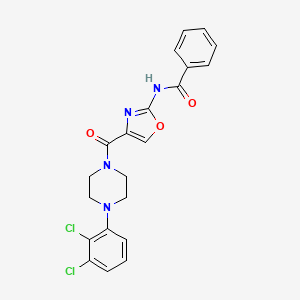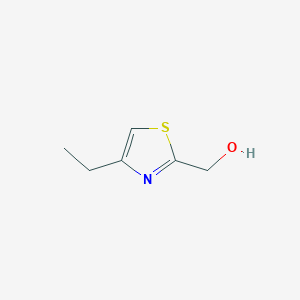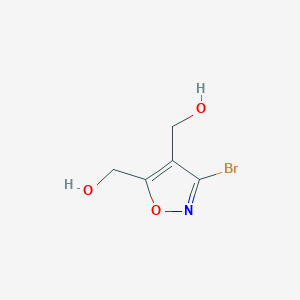
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonin-3 (5-HT3) Receptor Antagonists
- Research has identified certain compounds, including derivatives of N-benzyl-pyrrole carboxamides, as potent serotonin-3 (5-HT3) receptor antagonists. These studies have contributed to the understanding of structure-activity relationships (SAR) in this class of compounds (Harada et al., 1995).
Molecular Structure Analysis
- A study focused on the crystal and molecular structure analysis of a related compound, emphasizing the significance of hydrogen bonding and molecular interactions in forming complex structures (Chakraborty et al., 2007).
Novel Heterocyclic Systems
- Research into novel heterocyclic systems derived from N-benzyl-pyrrole carboxamides has been conducted, revealing new insights into the reactivity and potential applications of these compounds (Deady & Devine, 2006).
D(2)-like Receptor Binding Affinity
- Studies have synthesized and evaluated derivatives of N-benzyl-pyrrole carboxamides for their ability to bind to dopamine D(2)-like receptors, providing a basis for potential therapeutic applications (Pinna et al., 2002).
High-Yield Synthesis Techniques
- Research on high-yield synthesis techniques of related compounds, crucial for improving the efficiency and scalability of producing these chemicals, has been conducted (Bobeldijk et al., 1990).
Anti-Inflammatory and Analgesic Agents
- A study synthesized novel derivatives of benzodifuranyl and other related compounds, including N-benzyl-pyrrole carboxamides, as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis of N-acylureas
- A novel method for the synthesis of N-acylureas using derivatives of N-benzyl-pyrrole carboxamides has been reported, contributing to the diverse applications of these compounds in chemical synthesis (Valipour et al., 2021).
Cytotoxicity Studies
- Some studies have evaluated the cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which include N-benzyl-pyrrole carboxamide structures, providing insights into their potential as therapeutic agents (Hassan et al., 2014).
Propriétés
IUPAC Name |
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-17-9-5-8-15(10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-6-3-2-4-7-14/h2-11,13,21H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKOCBNMIJTGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2489893.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)

![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)


![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)



![[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine](/img/structure/B2489914.png)


